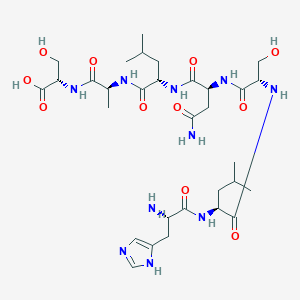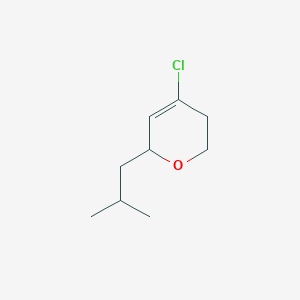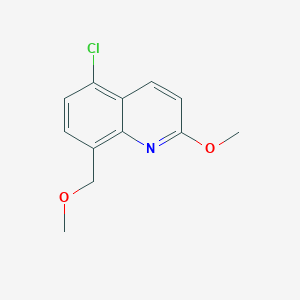
2-azido-1H-imidazole;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azido-1H-imidazole;perchloric acid is a compound that combines the azido group with the imidazole ring, forming a unique structure with potential applications in various fields. The azido group is known for its reactivity, while the imidazole ring is a versatile heterocycle found in many biologically active molecules. Perchloric acid is a strong acid that can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1H-imidazole typically involves the introduction of the azido group into the imidazole ring. One common method is the reaction of imidazole with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.
Industrial Production Methods
Industrial production of 2-azido-1H-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-azido-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while reduction can produce aminoimidazoles.
Aplicaciones Científicas De Investigación
2-azido-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-azido-1H-imidazole involves the reactivity of the azido group and the imidazole ring. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazole: A basic structure without the azido group, widely used in pharmaceuticals and agrochemicals.
2-nitro-1H-imidazole: An oxidized derivative with different reactivity and applications.
2-amino-1H-imidazole: A reduced form with distinct biological activities.
Uniqueness
2-azido-1H-imidazole is unique due to the presence of the azido group, which imparts specific reactivity and potential for bioorthogonal chemistry. Its combination with perchloric acid further enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
828268-76-4 |
|---|---|
Fórmula molecular |
C3H4ClN5O4 |
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
2-azido-1H-imidazole;perchloric acid |
InChI |
InChI=1S/C3H3N5.ClHO4/c4-8-7-3-5-1-2-6-3;2-1(3,4)5/h1-2H,(H,5,6);(H,2,3,4,5) |
Clave InChI |
CJHNBYJTCYEXQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)



![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)





![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

